![molecular formula C14H15ClN2O2S B7529423 3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)
3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide
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Description
This compound is a benzenesulfonamide derivative with a pyridine group. Benzenesulfonamides are a class of compounds that are widely used in medicine, primarily as diuretics. The pyridine group is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core with a pyridine group attached. The exact structure would depend on the positions of the substituents on the benzene ring .Chemical Reactions Analysis
Benzenesulfonamides, due to the presence of the sulfonamide group, can undergo a variety of reactions including hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzenesulfonamide and pyridine groups. For instance, it would likely have strong absorbance in the UV/Vis region due to the conjugated system of the benzene and pyridine rings .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-2-methyl-N-(1-pyridin-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-13(15)6-3-7-14(10)20(18,19)17-11(2)12-5-4-8-16-9-12/h3-9,11,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXKFKOLGYNCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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